molecular formula Zn B046588 Zinc CAS No. 7440-66-6

Zinc

Cat. No. B046588
Key on ui cas rn: 7440-66-6
M. Wt: 65.4 g/mol
InChI Key: HCHKCACWOHOZIP-UHFFFAOYSA-N
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Patent
US05859273

Procedure details

The zinc chelate of ethylenediamine disuccinic acid is prepared by dissolving 0.0055 moles (1.64 g) of ethylenediamine disuccinic acid in 6.0 grams of deionized water and 3.2 grams of 25 percent NaOH (sodium hydroxide). A sample, 0.005 moles (0.68 g), of zinc chloride is added with stirring. The final pH is adjusted with 25 percent aqueous NaOH solution to a pH of 7.6 and deionized water is added to obtain a final solution containing 2.8 percent chelated zinc.
Name
ethylenediamine disuccinic acid
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:9]([OH:16])(=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH2:17]([NH2:20])[CH2:18][NH2:19].[Cl-].[Zn+2:22].[Cl-]>O.[OH-].[Na+]>[Zn:22].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:9]([OH:16])(=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH2:17]([NH2:20])[CH2:18][NH2:19] |f:0.1.2,3.4.5,7.8,10.11.12|

Inputs

Step One
Name
ethylenediamine disuccinic acid
Quantity
1.64 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O.C(CCC(=O)O)(=O)O.C(CN)N
Name
Quantity
6 g
Type
solvent
Smiles
O
Name
Quantity
3.2 g
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O.C(CCC(=O)O)(=O)O.C(CN)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05859273

Procedure details

The zinc chelate of ethylenediamine disuccinic acid is prepared by dissolving 0.0055 moles (1.64 g) of ethylenediamine disuccinic acid in 6.0 grams of deionized water and 3.2 grams of 25 percent NaOH (sodium hydroxide). A sample, 0.005 moles (0.68 g), of zinc chloride is added with stirring. The final pH is adjusted with 25 percent aqueous NaOH solution to a pH of 7.6 and deionized water is added to obtain a final solution containing 2.8 percent chelated zinc.
Name
ethylenediamine disuccinic acid
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:9]([OH:16])(=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH2:17]([NH2:20])[CH2:18][NH2:19].[Cl-].[Zn+2:22].[Cl-]>O.[OH-].[Na+]>[Zn:22].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:9]([OH:16])(=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH2:17]([NH2:20])[CH2:18][NH2:19] |f:0.1.2,3.4.5,7.8,10.11.12|

Inputs

Step One
Name
ethylenediamine disuccinic acid
Quantity
1.64 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O.C(CCC(=O)O)(=O)O.C(CN)N
Name
Quantity
6 g
Type
solvent
Smiles
O
Name
Quantity
3.2 g
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O.C(CCC(=O)O)(=O)O.C(CN)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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